3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol
Overview
Description
3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This particular compound features a methoxyphenyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties. Oxadiazoles are known for their diverse applications in medicinal chemistry, material science, and as high-energy materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methoxybenzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with phosphorus oxychloride. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted methoxyphenyl derivatives.
Scientific Research Applications
3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenyl derivatives: Compounds like 3-methoxyphenylpiperazine and 3-methoxyphenylacetic acid.
Oxadiazole derivatives: Other oxadiazole compounds such as 1,2,4-oxadiazole and 1,3,4-oxadiazole.
Uniqueness
3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol is unique due to the presence of both the methoxyphenyl group and the thiol group, which impart distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-2H-1,2,4-oxadiazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-12-7-4-2-3-6(5-7)8-10-9(14)13-11-8/h2-5H,1H3,(H,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAFCJLWERTLAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=S)ON2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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